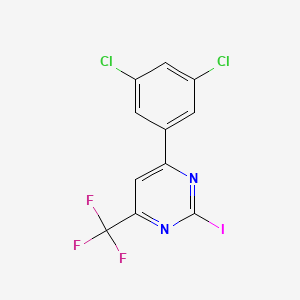
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the pyrimidine family This compound is characterized by the presence of dichlorophenyl, iodo, and trifluoromethyl groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene, ethanol, or dichloromethane. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemicals: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.
Materials Science: The compound’s chemical properties make it suitable for use in materials science, including the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine: This compound shares a similar pyrimidine core with dichlorophenyl and trifluoromethyl groups but differs in the substitution pattern.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in various applications, including agrochemicals and pharmaceuticals.
Uniqueness
The uniqueness of 6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the iodo group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s stability and bioactivity.
Eigenschaften
Molekularformel |
C11H4Cl2F3IN2 |
|---|---|
Molekulargewicht |
418.96 g/mol |
IUPAC-Name |
4-(3,5-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl2F3IN2/c12-6-1-5(2-7(13)3-6)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H |
InChI-Schlüssel |
SPXLXWCMZZVYFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
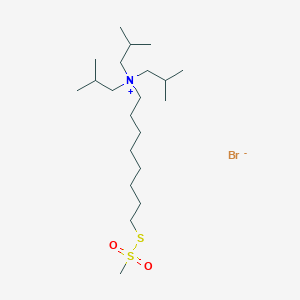

![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
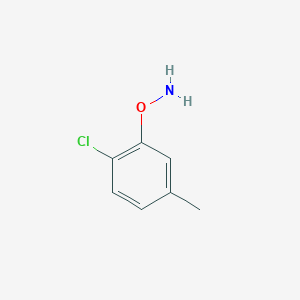
![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)


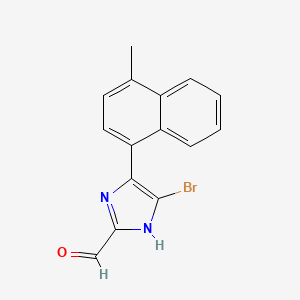

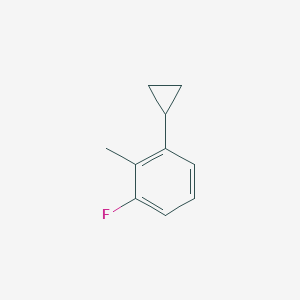

![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)

